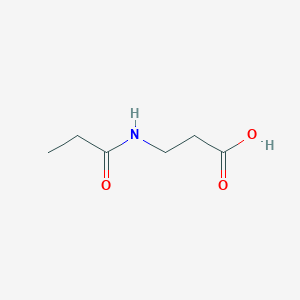

3-Propanamidopropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Propanamidopropanoic acid, also known as 3-aminopropanoic acid, is an organic compound with the molecular formula C3H7NO2. It is a white, odorless solid that is soluble in water and has a melting point of 168°C. 3-Propanamidopropanoic acid is a versatile compound that has many applications in science, technology, and medicine.

Scientific Research Applications

Biotechnology and Microbial Engineering

3-Propanamidopropanoic acid plays a significant role in biotechnological applications, particularly in the production of 3-Hydroxypropionic acid (3-HP) . This compound is a valuable platform chemical with a wide range of applications, including the production of biodegradable plastics and other high-value chemicals . Microbial synthesis of 3-HP is gaining attention due to its sustainable properties, and metabolic engineering strategies are being developed to enhance production yields from renewable substrates .

Medical Research

In medical research, derivatives of 3-Propanamidopropanoic acid are explored for their potential effects on glucose metabolism and other physiological functions . Studies have investigated the acute effects of related compounds on human health, providing insights into their roles as metabolic disruptors or therapeutic agents .

Industrial Applications

The industrial sector utilizes 3-Propanamidopropanoic acid derivatives as precursors for the synthesis of various chemicals. For instance, it serves as a starting material for the fermentative production of propionic acid, which has widespread applications in pharmaceuticals, herbicides, cosmetics, and as food preservatives .

Environmental Science

In environmental science, research on compounds related to 3-Propanamidopropanoic acid focuses on their interactions with other chemicals and their impact on particle formation and pollution . Understanding these interactions helps in developing strategies to mitigate environmental pollution.

Agriculture

In the agricultural sector, 3-Propanamidopropanoic acid-related compounds are part of biostimulants used to alleviate abiotic stress in crops, enhancing growth and resilience . These biostimulants contribute to sustainable agriculture by improving crop performance and reducing the reliance on synthetic protectants.

Chemical Synthesis

3-Propanamidopropanoic acid is also significant in chemical synthesis, where it is used in the biosynthesis pathways for producing 3-HP in genetically engineered organisms . This approach is considered green and sustainable, aligning with new development goals that prioritize environmental friendliness over traditional chemical synthesis methods .

Mechanism of Action

Target of Action

The primary targets of 3-Propanamidopropanoic acid are currently unknown . It is a small molecule and belongs to the class of organic compounds known as primary carboxylic acid amides . These compounds comprise a primary carboxylic acid amide functional group, with the general structure RC(=O)NH2 .

Mode of Action

It is known that primary carboxylic acid amides, to which this compound belongs, can participate in a variety of biological reactions due to their functional group .

Biochemical Pathways

It’s known that amino acids, lipids, and other carbohydrates can be converted to various intermediates of glycolysis and the citric acid cycle, allowing them to slip into the cellular respiration pathway .

Pharmacokinetics

The pharmacokinetic properties of 3-Propanamidopropanoic acid, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown

Result of Action

The specific molecular and cellular effects of 3-Propanamidopropanoic acid’s action are currently unknown . It’s known that primary carboxylic acid amides can participate in a variety of biological reactions due to their functional group .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-Propanamidopropanoic acid is currently unknown . The compound’s stability and efficacy could potentially be influenced by factors such as pH, temperature, and the presence of other compounds.

properties

IUPAC Name |

3-(propanoylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-2-5(8)7-4-3-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZMPYAFFIAMMKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B3012938.png)

![3-[4-(4-Cyclohexylpiperazin-1-yl)-4-oxobutyl]-1,2,3-benzotriazin-4-one](/img/structure/B3012941.png)

![N-(2,4-dimethylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3012942.png)

![1-(2-chlorophenyl)-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine](/img/structure/B3012946.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide](/img/structure/B3012948.png)

![N-(3-chloro-4-methylphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3012952.png)

![3-[(4-Methylphenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3012954.png)

![3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl](/img/no-structure.png)

![2-(2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B3012956.png)

![N-[(2-Cyclopropyl-1,3-thiazol-5-yl)methyl]-N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]prop-2-enamide](/img/structure/B3012960.png)